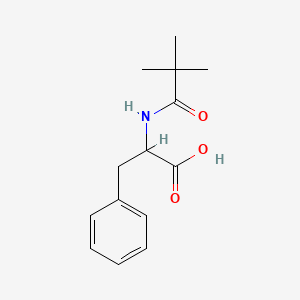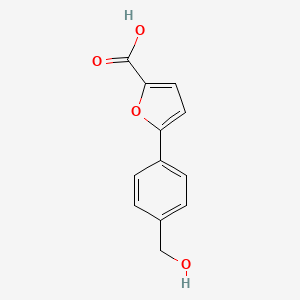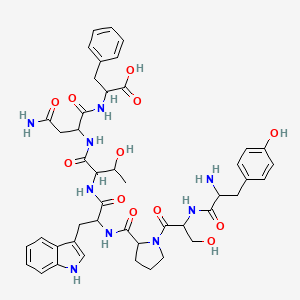![molecular formula C19H19Cl2NO4 B12114933 Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is a synthetic organic compound with the molecular formula C19H19Cl2NO4 It is characterized by the presence of a benzoate ester group, a dichlorophenoxy moiety, and a butanoylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate typically involves the following steps:
Formation of the dichlorophenoxybutanoic acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst to form 2,4-dichlorophenoxybutanoic acid.
Amidation: The dichlorophenoxybutanoic acid is then reacted with aniline to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the benzoate ester group.
Reduction: The compound can be reduced under specific conditions, affecting the dichlorophenoxy moiety.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
- Methyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
- Propyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
Comparison: Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is unique due to its specific ester and amide linkages, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H19Cl2NO4 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-25-19(24)14-6-3-4-7-16(14)22-18(23)8-5-11-26-17-10-9-13(20)12-15(17)21/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,22,23) |
Clé InChI |
IHAXYHUNEVOAGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)
![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)


![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)





![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)


